

"2-Ethoxy-5-fluoropyrimidin-4-amine" chemical structure and CAS number

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Compound of Interest

Compound Name: 2-Ethoxy-5-fluoropyrimidin-4-amine

Cat. No.: B1294209

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Technical Guide: 2-Ethoxy-5-fluoropyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information on **2-Ethoxy-5-fluoropyrimidin-4-amine**. Detailed experimental data, such as specific spectral analyses and comprehensive biological activity, are not readily available in the public domain. This guide is intended for informational purposes for a technical audience.

Chemical Identity and Properties

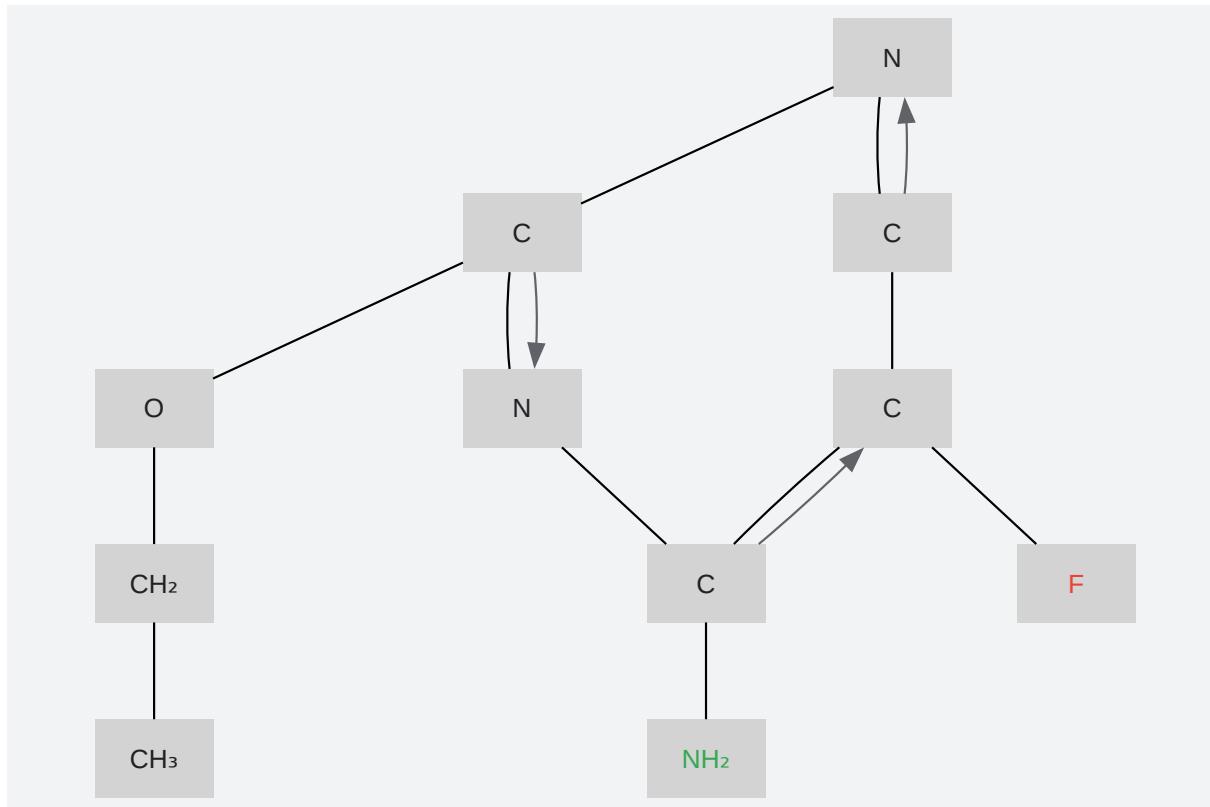
2-Ethoxy-5-fluoropyrimidin-4-amine is a fluorinated pyrimidine derivative. Such compounds are of significant interest in medicinal chemistry and organic synthesis due to the unique properties conferred by the fluorine atom, including altered metabolic stability and binding affinities.

Table 1: Chemical and Physical Properties of **2-Ethoxy-5-fluoropyrimidin-4-amine**

| Property | Value | Reference |
|-------------------------|--|---------------------|
| CAS Number | 56076-21-2 | [1] |
| Molecular Formula | C ₆ H ₈ FN ₃ O | [2] |
| Molecular Weight | 157.15 g/mol | [2] |
| Synonyms | 2-Ethoxy-5-fluoro-4-pyrimidinamine, 2-Ethoxy-5-fluoro-pyrimidin-4-ylamine, 4-Amino-2-Ethoxy-5-fluoropyrimidine | |
| Physical State | Solid at room temperature | [2] |
| Predicted Boiling Point | 285.5 ± 43.0 °C | [2] |
| Predicted Density | 1.278 ± 0.06 g/cm ³ | [2] |
| InChI Key | UNPWKSQAHRVMMH-UHFFFAOYSA-N | [2] |

Chemical Structure

The chemical structure of **2-Ethoxy-5-fluoropyrimidin-4-amine** consists of a pyrimidine ring substituted with an ethoxy group at the 2-position, a fluorine atom at the 5-position, and an amino group at the 4-position.



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Chemical structure of **2-Ethoxy-5-fluoropyrimidin-4-amine**.

Synthesis and Reactivity

Synthesis

While a detailed, step-by-step synthesis protocol for **2-Ethoxy-5-fluoropyrimidin-4-amine** is not widely published, the synthesis of structurally similar fluorinated pyrimidines generally involves multi-step sequences. A plausible synthetic route could involve the construction of the substituted pyrimidine core followed by halogenation and amination steps. For instance, the synthesis could start from a precursor like 2-ethoxy-4,6-dihydroxypyrimidine, which can be prepared from O-ethylisourea and a malonic acid derivative. This intermediate could then undergo chlorination followed by fluorination and amination to yield the final product. The specific reagents and conditions for these transformations would require experimental optimization.

Chemical Reactivity

The reactivity of **2-Ethoxy-5-fluoropyrimidin-4-amine** is influenced by its functional groups:

- Amino Group: The amino group can act as a nucleophile and can be involved in reactions such as acylation, alkylation, and diazotization.
- Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring, further enhanced by the fluorine atom, makes it susceptible to nucleophilic aromatic substitution, although the existing substituents will direct the position of such reactions.
- Fluorine Atom: The fluorine atom can influence the acidity of nearby protons and can be a site for certain metal-catalyzed cross-coupling reactions.

Potential Applications and Biological Activity

Potential Applications

2-Ethoxy-5-fluoropyrimidin-4-amine serves as a valuable building block in organic synthesis. Its structural motifs are found in various biologically active molecules. The presence of the fluoropyrimidine core is common in many therapeutic agents, particularly in oncology. Therefore, this compound is likely utilized in the synthesis of more complex molecules for drug discovery and development.

Biological Activity Context

While specific biological activity data for **2-Ethoxy-5-fluoropyrimidin-4-amine** is not available in the reviewed literature, pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.

General Experimental Protocols for Biological Evaluation of Pyrimidine Derivatives:

- In Vitro Proliferation and Cytotoxicity Assays (e.g., MTT Assay): These assays are fundamental in assessing the effect of a compound on cell viability and proliferation. Human cancer cell lines are typically treated with the compound at various concentrations for a specified period (e.g., 48-72 hours). The cell viability is then measured using a colorimetric method like the MTT assay, which quantifies the metabolic activity of living cells. Results are often expressed as the half-maximal inhibitory concentration (IC50).

- Enzyme Inhibition Assays: If the compound is designed to target a specific enzyme, an *in vitro* inhibition assay would be performed. For example, a cyclooxygenase (COX-2) inhibition assay could be used to screen for anti-inflammatory potential. These assays typically involve incubating the enzyme with its substrate and the test compound and measuring the rate of product formation.
- Antimicrobial Assays: To evaluate antimicrobial activity, the compound would be tested against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism, is determined using methods like broth microdilution.

It is important to note that the suitability of these assays and the potential biological activity of **2-Ethoxy-5-fluoropyrimidin-4-amine** would need to be determined through dedicated experimental studies.

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References

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- 2. Buy 2-Ethoxy-5-fluoropyrimidin-4-amine | 56076-21-2 [smolecule.com]
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